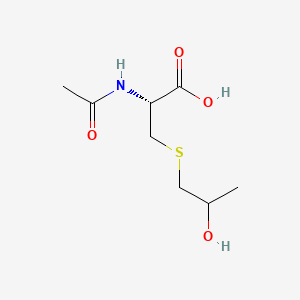2-Hydroxypropylmercapturic Acid is a modified form of acetylcysteine that is a metabolite of propylene oxide and may be found in the urine of smokers.
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
CAS No.: 923-43-3
Cat. No.: VC17201251
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923-43-3 |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1 |
| Standard InChI Key | FGOZBZPHEMIBIQ-MSZQBOFLSA-N |
| Isomeric SMILES | CC(CSC[C@@H](C(=O)O)NC(=O)C)O |
| Canonical SMILES | CC(CSCC(C(=O)O)NC(=O)C)O |
Introduction
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a derivative of L-cysteine, classified as a mercapturic acid conjugate. It is primarily recognized as a metabolite of propylene oxide, a chemical used in industrial applications. This compound plays a significant role in toxicological studies, particularly for assessing exposure to propylene oxide, as it is excreted in urine and serves as a biomarker for such exposure.
Structural Features
-
The compound features an acetyl group bonded to the nitrogen atom of L-cysteine.
-
A hydroxypropyl group is attached to the sulfur atom, forming a conjugated thiol structure.
Role as a Biomarker
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is primarily studied as a urinary biomarker for exposure to propylene oxide, an industrial chemical with potential carcinogenic properties. Propylene oxide undergoes metabolic detoxification via conjugation with glutathione, leading to the formation of this mercapturic acid derivative .
Toxicological Implications
The compound's presence in urine has been linked to occupational or environmental exposure to propylene oxide. Elevated levels may indicate higher exposure levels, making it valuable for monitoring workplace safety and environmental health .
Synthesis Pathway
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is formed in vivo through the following steps:
-
Propylene oxide reacts with glutathione via enzymatic catalysis.
-
The glutathione conjugate undergoes enzymatic cleavage and acetylation, resulting in the formation of this mercapturic acid derivative .
Excretion
This compound is water-soluble and excreted primarily through urine, facilitating its use as a non-invasive biomarker for toxicological studies .
Analytical Methods for Detection
Toxicity Data
Although N-Acetyl-S-(2-hydroxypropyl)-L-cysteine itself is not inherently toxic, its precursor, propylene oxide, is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Monitoring this metabolite helps assess potential health risks associated with exposure .
Safety Assessment
-
No direct adverse effects have been reported from the compound itself.
-
It serves as an indicator rather than a causative agent of toxicity.
Studies on Exposure Assessment
Research has demonstrated that urinary levels of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine correlate with inhalation or dermal exposure to propylene oxide in occupational settings .
Environmental Relevance
The compound has also been detected in smokers' urine due to the presence of propylene oxide in cigarette smoke, highlighting its broader environmental significance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume